7-{[5-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]methyl}-1-oxa-3,7-diazaspiro[4.5]decan-2-one
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Overview
Description
The compound appears to contain a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . Pyrrole rings are found in many natural products and are known to have diverse biological activities . They can be part of larger structures, such as your compound, which also includes an oxadiazole ring and a spirocyclic structure .
Molecular Structure Analysis
The molecular structure of your compound would be complex due to the presence of multiple ring systems and a spirocyclic structure. The pyrrole and oxadiazole rings are planar, while the spirocyclic structure could introduce some three-dimensionality .Chemical Reactions Analysis
Pyrrole rings can undergo electrophilic substitution reactions at the 2-position . The oxadiazole ring is generally stable but can participate in nucleophilic substitution reactions under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of your compound would depend on its exact structure. Pyrrole itself is a colorless liquid with a characteristic odor . The presence of the oxadiazole and spirocyclic structures could affect properties like solubility, melting point, and stability .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
9-[[5-(1,5-dimethylpyrrol-2-yl)-1,3,4-oxadiazol-2-yl]methyl]-1-oxa-3,9-diazaspiro[4.5]decan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3/c1-11-4-5-12(20(11)2)14-19-18-13(23-14)8-21-7-3-6-16(10-21)9-17-15(22)24-16/h4-5H,3,6-10H2,1-2H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOALFANCVSLVOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)C2=NN=C(O2)CN3CCCC4(C3)CNC(=O)O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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